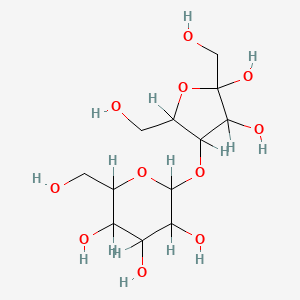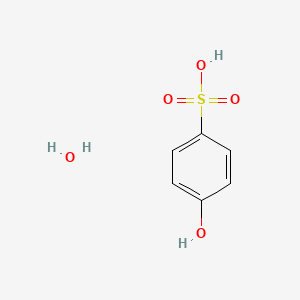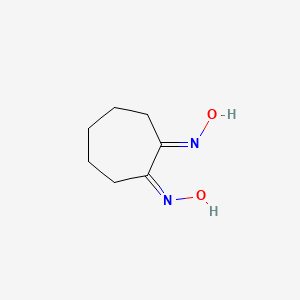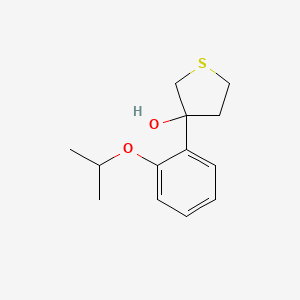
4-O-hexopyranosylhex-2-ulofuranose
Übersicht
Beschreibung
4-O-Hexopyranosylhex-2-ulofuranose is a complex carbohydrate compound with the molecular formula C12H22O11 It is a disaccharide derivative, consisting of a hexopyranose and a hexulofuranose unit
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-hexopyranosylhex-2-ulofuranose typically involves the glycosylation of a hexopyranose donor with a hexulofuranose acceptor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a glycosyltransferase enzyme. The reaction conditions generally include:
Temperature: 0°C to room temperature
Solvent: Dichloromethane or acetonitrile
Catalyst: Boron trifluoride etherate or glycosyltransferase enzyme
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process includes:
Substrate Preparation: Purification of hexopyranose and hexulofuranose substrates.
Enzymatic Reaction: Use of glycosyltransferase enzymes to catalyze the glycosylation reaction.
Purification: Chromatographic techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-Hexopyranosylhex-2-ulofuranose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldonic acids using oxidizing agents like nitric acid.
Reduction: Reduction to alditols using reducing agents such as sodium borohydride.
Substitution: Substitution reactions at the hydroxyl groups using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Acetic anhydride, pyridine, room temperature.
Major Products Formed
Oxidation: Aldonic acids
Reduction: Alditols
Substitution: Acetylated derivatives
Wissenschaftliche Forschungsanwendungen
4-O-Hexopyranosylhex-2-ulofuranose has several scientific research applications:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular recognition and signaling processes.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-O-hexopyranosylhex-2-ulofuranose involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis and formation of glycosidic bonds, respectively. The compound’s effects are mediated through the modulation of these enzymatic activities, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactulose: A disaccharide composed of galactose and fructose.
Sucrose: A disaccharide composed of glucose and fructose.
Maltose: A disaccharide composed of two glucose units.
Uniqueness
4-O-Hexopyranosylhex-2-ulofuranose is unique due to its specific glycosidic linkage between a hexopyranose and a hexulofuranose unit. This structural feature distinguishes it from other disaccharides like lactulose, sucrose, and maltose, which have different glycosidic linkages and monosaccharide compositions.
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLYHFGKNRPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859878 | |
| Record name | 4-O-Hexopyranosylhex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4618-18-2 | |
| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide](/img/structure/B7934706.png)



![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7934741.png)

![[N'-(2-hydroxyethyl)carbamimidoyl]azanium;chloride](/img/structure/B7934755.png)
![3-methylspiro[2,5-dihydro-1H-pyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-6-one](/img/structure/B7934761.png)
![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B7934771.png)
![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B7934788.png)




